molecular formula C9H12N2O B6209527 N1-(oxetan-3-yl)benzene-1,3-diamine CAS No. 1456595-17-7

N1-(oxetan-3-yl)benzene-1,3-diamine

Cat. No. B6209527
CAS RN: 1456595-17-7
M. Wt: 164.2
InChI Key:
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Description

N1-(oxetan-3-yl)benzene-1,3-diamine, often abbreviated as OXB-D, is a heterocyclic amine compound with a wide range of applications in the fields of biochemistry, pharmacology, and organic synthesis. OXB-D has been studied extensively due to its unique structure and properties, which make it an ideal material for use in various biomedical and synthetic applications.

Scientific Research Applications

OXB-D has been studied extensively due to its unique structure and properties, which make it an ideal material for use in various biomedical and synthetic applications. It has been used in the synthesis of antifungal and antibacterial agents, as well as in the synthesis of novel drugs and drug delivery systems. OXB-D has also been used in the synthesis of peptide and nucleic acid analogues, as well as in the synthesis of peptide-based vaccines.

Mechanism of Action

OXB-D has been found to interact with various biological molecules, such as proteins and nucleic acids, through its unique structure. Its ability to interact with these molecules is thought to be due to its ability to form hydrogen bonds and Van der Waals forces with them. Additionally, OXB-D has been found to interact with certain enzymes, such as cytochrome P450, which can lead to the inhibition or activation of certain biochemical pathways.
Biochemical and Physiological Effects
OXB-D has been found to have a wide range of biochemical and physiological effects. It has been found to be an inhibitor of certain enzymes, such as cytochrome P450, which can lead to the inhibition or activation of certain biochemical pathways. Additionally, OXB-D has been found to have anti-inflammatory and anti-tumor effects, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using OXB-D in laboratory experiments is its simple synthesis method and its wide range of applications. Additionally, OXB-D is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using OXB-D in laboratory experiments is its low solubility in water, which can make it difficult to handle in aqueous solutions.

Future Directions

Future research on OXB-D could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug delivery and development. Additionally, further research could focus on improving the synthesis method of OXB-D to increase the yield of the reaction. Finally, further research could focus on exploring the potential of OXB-D as a therapeutic agent, as well as its potential applications in other areas of biomedical research.

Synthesis Methods

OXB-D can be synthesized from the reaction of benzene-1,3-diamine with oxetan-3-yl bromide. The reaction is carried out in aqueous medium at room temperature, and the product is isolated by precipitation and filtration. The yield of the reaction is typically around 70%. The reaction is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-(oxetan-3-yl)benzene-1,3-diamine involves the reaction of oxetan-3-amine with 1,3-dibromobenzene followed by reduction of the resulting intermediate.", "Starting Materials": [ "Oxetan-3-amine", "1,3-dibromobenzene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve oxetan-3-amine in ethanol and add 1,3-dibromobenzene. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry it under vacuum to obtain the intermediate N1-(oxetan-3-yl)benzene-1,3-dibromide.", "Step 3: Dissolve the intermediate in ethanol and add a solution of sodium borohydride in ethanol. Stir the mixture at room temperature for 24 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Basify the aqueous layer with sodium hydroxide and extract the product with ethyl acetate. Wash the organic layer with water and dry it over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the final product N1-(oxetan-3-yl)benzene-1,3-diamine as a white solid." ] }

CAS RN

1456595-17-7

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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